molecular formula C14H12N2S B2702969 3-(1,3-Benzothiazol-2-yl)-2-methylaniline CAS No. 292644-35-0

3-(1,3-Benzothiazol-2-yl)-2-methylaniline

Cat. No.: B2702969
CAS No.: 292644-35-0
M. Wt: 240.32
InChI Key: BJDZJFVKBZFUDI-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzothiazole ring fused with an aniline moiety

Biochemical Analysis

Biochemical Properties

3-(1,3-Benzothiazol-2-yl)-2-methylaniline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been synthesized as a precursor substrate for potential antibacterial agents . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the synthesis of compounds with antibacterial activity, indicating that it can influence bacterial cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used in the synthesis of quinazolin-4(3H)-ones, which are known to have antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of an acid catalyst to form the desired benzothiazole derivative . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the benzothiazole core but lacks the aniline moiety.

    2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of an aniline group.

    Benzothiazole: The parent compound without any substituents.

Uniqueness

3-(1,3-Benzothiazol-2-yl)-2-methylaniline is unique due to the presence of both the benzothiazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDZJFVKBZFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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